1-Chloroethyl sulfochloridate

Description

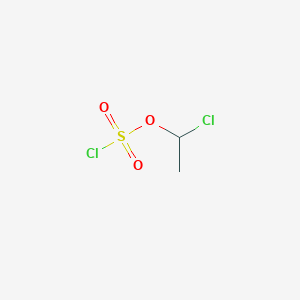

1-Chloroethyl sulfochloridate (CAS: 3518-66-9) is a chlorinated sulfonic acid derivative with the chemical formula C₂H₄Cl₂O₂S and a molecular weight of 163.02 g/mol. Its IUPAC name is 1-chloroethanesulfonyl chloride, and its structure features a sulfonyl chloride (-SO₂Cl) group attached to a chloroethyl (-CH₂Cl) chain . This compound is highly reactive due to the electrophilic sulfonyl chloride group, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonate groups or facilitating nucleophilic substitutions.

Properties

CAS No. |

90906-61-9 |

|---|---|

Molecular Formula |

C2H4Cl2O3S |

Molecular Weight |

179.02 g/mol |

IUPAC Name |

1-chloro-1-chlorosulfonyloxyethane |

InChI |

InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |

InChI Key |

SMUHJMMCLGTTSJ-UHFFFAOYSA-N |

SMILES |

CC(OS(=O)(=O)Cl)Cl |

Canonical SMILES |

CC(OS(=O)(=O)Cl)Cl |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:

ClSO3H+ClCH2CH2OH→ClCH2CH2OSO2Cl+H2O

Industrial Production Methods

Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.

Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Oxidation: Can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Hydrolysis: Sulfuric acid and 1-chloroethanol.

Substitution: Corresponding sulfonate esters or amides.

Oxidation: Sulfonic acids.

Scientific Research Applications

1-Chloroethyl sulfochloridate, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.

Industry: Used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .

Comparison with Similar Compounds

Key Observations:

- Structural Differences :

- This compound and chloromethyl chlorosulfate both contain sulfonic acid derivatives but differ in backbone structure (ethane vs. methyl) and substituents (sulfonyl chloride vs. chlorosulfate).

- Hexane-1-sulphonyl chloride has a longer alkyl chain, enhancing lipophilicity compared to the shorter-chain analogs.

- 1-Chloroethyl chloroformate replaces the sulfonyl group with a carbonyl, making it an acylating agent rather than a sulfonating agent.

Reactivity and Chemical Behavior

Reactivity Profiles:

- This compound : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonate esters or amides. The chloroethyl group may participate in further substitution reactions .

- Chloromethyl chlorosulfate : Hydrolyzes readily to release HCl and sulfuric acid derivatives, posing corrosion risks .

- Hexane-1-sulphonyl chloride : Similar sulfonating reactivity but with slower kinetics due to steric hindrance from the hexyl chain .

- 1-Chloroethyl chloroformate : Undergoes nucleophilic acyl substitution, commonly used to protect amines or activate carboxylates .

Stability:

- Sulfonyl chlorides (e.g., this compound) are moisture-sensitive and require anhydrous storage. Chloroformates (e.g., 1-chloroethyl chloroformate) are similarly hydrolytically unstable .

Research Findings and Trends

- Sulfonate vs. Carbonyl Reactivity : Studies highlight that sulfonyl chlorides exhibit broader electrophilic reactivity than chloroformates, enabling diverse functionalizations .

- Lipophilicity and Bioavailability : Longer-chain derivatives like hexane-1-sulphonyl chloride are preferred in drug design for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.